molecular formula C13H14ClN3O B2971146 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide CAS No. 2411276-18-9

2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide

Cat. No. B2971146
CAS RN: 2411276-18-9
M. Wt: 263.73
InChI Key: CNRSUBGRNOLEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide, also known as Cmpr, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide has been found to have anti-inflammatory and antioxidant effects. One study found that 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide reduced inflammation in mice with colitis, while another study found that 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide reduced oxidative stress in cells.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide has been found to have low toxicity and is well tolerated in animal studies. However, there are also limitations to the use of 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and interactions with other compounds.

Future Directions

There are several potential future directions for research on 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another area of interest is its potential use in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide and its potential side effects.

Synthesis Methods

The synthesis of 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide is a multi-step process that involves several chemical reactions. One method for synthesizing 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide involves the reaction of 2-methylphenylhydrazine with 3-chloropropionyl chloride to form 2-chloro-N-(2-methylphenyl)propanamide. This intermediate is then reacted with 3-pyrazolylboronic acid to produce the final product, 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide.

Scientific Research Applications

2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide has been studied for its potential use in scientific research, particularly in the field of cancer research. One study found that 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide inhibited the growth of breast cancer cells and induced cell death. Another study found that 2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide inhibited the growth of prostate cancer cells and reduced tumor size in mice.

properties

IUPAC Name

2-chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-5-3-4-6-11(9)17-12(7-8-15-17)16-13(18)10(2)14/h3-8,10H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRSUBGRNOLEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC=N2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.